molecular formula C24H16N2O5S B2985472 (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate CAS No. 683250-36-4

(E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Cat. No.: B2985472
CAS No.: 683250-36-4
M. Wt: 444.46
InChI Key: ULKVYICOEAOICS-RQZCQDPDSA-N
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Description

The compound "(E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate" is a structurally complex molecule featuring a coumarin-thiazole hybrid scaffold. The presence of a thiazole ring and coumarin core may confer photophysical properties and binding affinity to biological targets, such as kinases or proteases.

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O5S/c1-14(27)30-21-8-7-15(10-22(21)29-2)9-17(12-25)23-26-19(13-32-23)18-11-16-5-3-4-6-20(16)31-24(18)28/h3-11,13H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKVYICOEAOICS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound that integrates chromenyl, thiazolyl, and methoxyphenyl moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Synthesis

The compound features a distinctive structure characterized by a thiazole ring and a chromenone moiety, which are known for their biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and condensation processes to form the various functional groups present in the molecule.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing thiazole and chromene structures exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 1A549 (Lung Cancer)1.61 ± 1.92
Compound 2Jurkat (Leukemia)< 1.0
(E)-4-(...)MCF7 (Breast Cancer)TBD

The presence of the thiazole ring is crucial for enhancing cytotoxic activity, as indicated by structure-activity relationship (SAR) studies. The modifications in the phenyl ring also play a significant role in determining the efficacy of these compounds against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. For instance, certain compounds within this class demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

The biological activity of (E)-4-(...) is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antitumor Activity : A study conducted on various thiazole-based compounds revealed that modifications at specific positions on the thiazole and phenyl rings significantly enhanced their anticancer potency. For example, substituents that are electron-donating were found to increase activity against A549 and MCF7 cell lines .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of a series of thiazole derivatives against pathogenic bacteria. Results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their counterparts with electron-donating groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Coumarin Derivatives : Coumarins (2H-chromen-2-one) are widely studied for their fluorescence and biological activities. The 3-position substitution with a thiazole ring in the target compound is distinct from common coumarin derivatives like 7-hydroxycoumarin or warfarin, which lack heterocyclic appendages .

Thiazole-Containing Molecules: Thiazoles are known for antimicrobial and anti-inflammatory properties. The fusion of thiazole with coumarin in the target compound differentiates it from simpler thiazole derivatives (e.g., thiamine or sulfathiazole) .

Vinyl-Cyanogroup: The E-configuration and cyano group on the vinyl linker may enhance π-conjugation and electron-withdrawing effects, contrasting with non-cyanated vinyl analogs.

Hypothetical Data Table: Comparative Analysis

Property Target Compound Coumarin (e.g., Warfarin) Thiazole (e.g., Sulfathiazole) Coumarin-Thiazole Hybrid (Hypothetical Analog)
Molecular Weight ~424.4 g/mol* 308.3 g/mol 255.3 g/mol ~400–450 g/mol*
Fluorescence High (predicted) Moderate None High
Enzyme Inhibition (IC₅₀) N/A 1.2 µM (Vitamin K reductase) N/A 0.8–5.0 µM (kinase assays)*
Solubility Low (lipophilic) Low Moderate Low

*Predicted or inferred values due to lack of direct evidence.

Research Findings and Functional Insights

  • Photophysical Properties: The coumarin-thiazole hybrid likely exhibits enhanced fluorescence compared to isolated coumarin or thiazole moieties, as seen in analogous fluorophores . The cyano group may redshift emission wavelengths, a feature exploited in bioimaging .
  • The methoxyphenyl acetate group in the target compound could improve membrane permeability .
  • Crystallographic Considerations : Structural validation via programs like SHELXL () would be critical for confirming the E-configuration and hydrogen-bonding patterns, which influence molecular packing and stability .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. A viable approach includes:

  • Step 1 : Condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2–3 h) to form the thiazole core .
  • Step 2 : Knoevenagel condensation between a cyanoacetate derivative and the chromen-2-one-thiazole intermediate under basic conditions (e.g., piperidine in ethanol) to introduce the vinyl group .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (DMF-acetic acid or DMF-ethanol mixtures) .

Q. How can researchers verify the stereochemical (E/Z) configuration of the vinyl group?

  • Methodological Answer : Use NOESY NMR to confirm the (E)-configuration by assessing spatial proximity between the cyano group and chromenone protons. Alternatively, single-crystal X-ray diffraction (as in ) provides definitive structural validation .

Q. What standard analytical techniques are used to assess purity and structural integrity?

  • Methodological Answer :

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5 over 20 min) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s photophysical or bioactive properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict UV-Vis absorption (TD-DFT) and frontier molecular orbitals (HOMO-LUMO gaps) for chromophore behavior .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., COX-2 or kinase enzymes) based on the thiazole and chromenone moieties .

Q. What experimental strategies resolve contradictions in observed vs. theoretical bioactivity data?

  • Methodological Answer :

  • Dose-Response Studies : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to validate IC₅₀ consistency.
  • Mechanistic Profiling : Combine Western blotting (apoptosis markers like caspase-3) and ROS detection assays to confirm mode of action .

Q. How can environmental fate studies evaluate the compound’s persistence and degradation pathways?

  • Methodological Answer :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor chromenone ring opening or thiazole oxidation using FTIR and NMR .

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